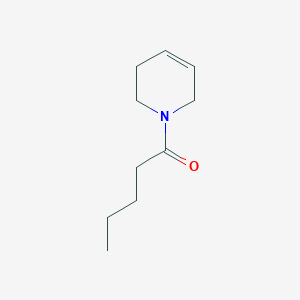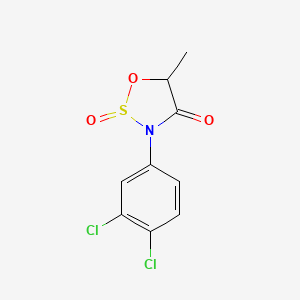
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an oxathiazolidine ring, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be compared with other similar compounds, such as:
3,4-Dichloromethylphenidate: A potent stimulant drug with a similar dichlorophenyl group but different pharmacological properties.
3,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in various chemical reactions and studies.
The uniqueness of this compound lies in its specific oxathiazolidine ring structure, which imparts distinct reactivity and applications compared to other dichlorophenyl-containing compounds.
Properties
CAS No. |
52559-50-9 |
|---|---|
Molecular Formula |
C9H7Cl2NO3S |
Molecular Weight |
280.13 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methyl-2-oxooxathiazolidin-4-one |
InChI |
InChI=1S/C9H7Cl2NO3S/c1-5-9(13)12(16(14)15-5)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
InChI Key |
GMZDTQNMKSDFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(S(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


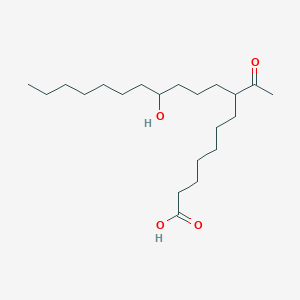
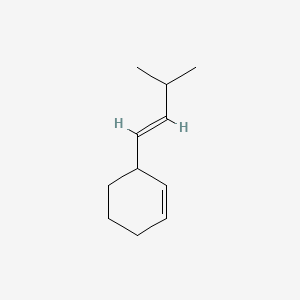

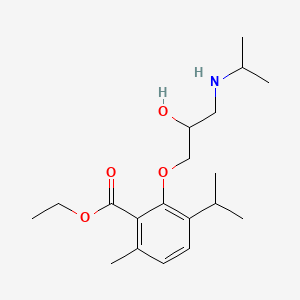
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
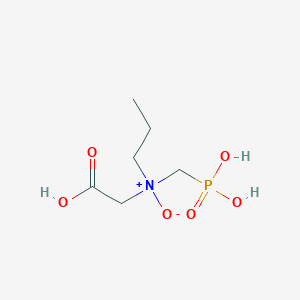
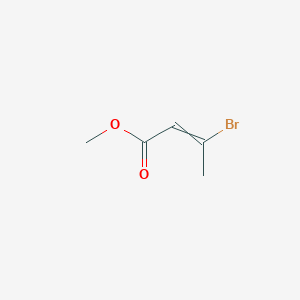
methanone](/img/structure/B14646401.png)

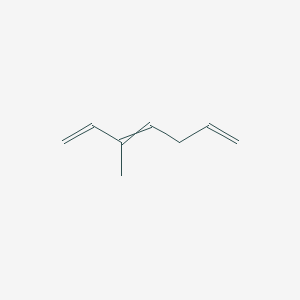
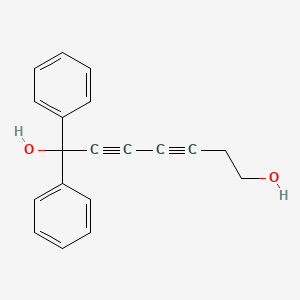
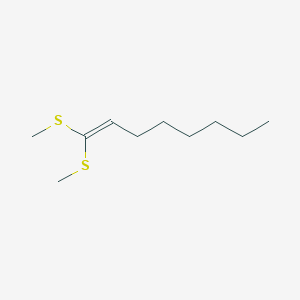
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
